molecular formula C18H25N3O2 B5177468 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

货号 B5177468
分子量: 315.4 g/mol
InChI 键: MDFNUFSYJXCLQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and subsequently developed by the Canadian biopharmaceutical company, Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.

作用机制

CX-5461 inhibits RNA polymerase I transcription by binding to a specific region of the DNA known as the rDNA promoter. This prevents the recruitment of other proteins necessary for the transcription process, ultimately leading to the inhibition of ribosome biogenesis and cell death. Additionally, CX-5461 has been shown to activate the p53 pathway, a tumor suppressor mechanism that promotes cell cycle arrest and apoptosis in response to DNA damage.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce cell death in a variety of cancer cell lines, including AML and MM. It has also been shown to inhibit tumor growth in preclinical models of cancer, both as a single agent and in combination with other therapies. CX-5461 has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of targeted cancer therapies.

实验室实验的优点和局限性

One of the main advantages of CX-5461 is its specificity for cancer cells that are dependent on RNA polymerase I transcription. This makes it a promising candidate for the development of targeted cancer therapies with minimal toxicity to normal cells. However, one limitation of CX-5461 is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for CX-5461 in clinical settings.

未来方向

There are several potential future directions for the development of CX-5461 as a cancer therapy. One area of interest is the combination of CX-5461 with other targeted therapies, such as inhibitors of the DNA damage response pathway. Additionally, further studies are needed to determine the optimal patient population for CX-5461 therapy, as well as the potential for resistance to develop over time. Finally, the development of more stable analogs of CX-5461 may improve its effectiveness in vivo and increase its potential as a cancer therapy.

合成方法

The synthesis of CX-5461 involves a multi-step process that starts with the reaction of 4-(dimethylamino)aniline with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with 1-cyclohexene-1-carboxylic acid to yield the desired amide. The amide is further reacted with 4-bromoaniline to form the final product, CX-5461.

科学研究应用

CX-5461 has been extensively studied in preclinical models of cancer, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). It has been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription for survival, while sparing normal cells. This makes it a promising candidate for the development of novel cancer therapies.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-21(2)16-10-8-15(9-11-16)20-18(23)17(22)19-13-12-14-6-4-3-5-7-14/h6,8-11H,3-5,7,12-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFNUFSYJXCLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。